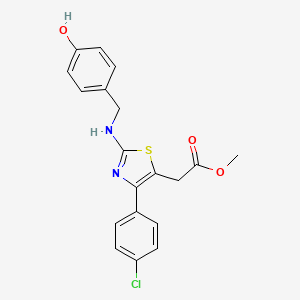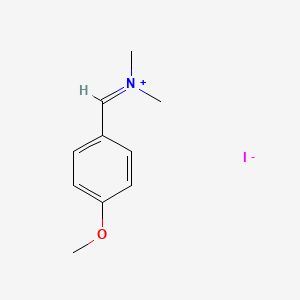
(4-Methoxyphenyl)-N,N-dimethylmethaniminium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Methoxyphenyl)-N,N-dimethylmethaniminium iodide is an organic compound with a unique structure that includes a methoxyphenyl group and a dimethylmethaniminium group bonded to an iodide ion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxyphenyl)-N,N-dimethylmethaniminium iodide typically involves the reaction of 4-methoxybenzaldehyde with dimethylamine in the presence of an iodinating agent. The reaction conditions often include a solvent such as methanol or ethanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or other suitable methods.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as solvent recovery, purification, and quality control to ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(4-Methoxyphenyl)-N,N-dimethylmethaniminium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The iodide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in various substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4-Methoxyphenyl)-N,N-dimethylmethaniminium iodide is used as a precursor for synthesizing other complex organic molecules. It serves as an intermediate in various organic synthesis reactions.
Biology
The compound has potential applications in biological research, particularly in studying enzyme interactions and cellular processes. Its unique structure allows it to interact with specific biological targets.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It may be used in drug development for targeting specific pathways or receptors.
Industry
Industrially, the compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity makes it a valuable component in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of (4-Methoxyphenyl)-N,N-dimethylmethaniminium iodide involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The pathways involved may include signal transduction, metabolic processes, or other cellular mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
p-Iodoanisole: Similar in structure but lacks the dimethylmethaniminium group.
Vinyl chloride: Shares some reactivity but differs significantly in structure and applications.
2,5-bis(4-methoxyphenyl)-1,3,4-thiadiazole: Another compound with a methoxyphenyl group but with different functional groups and properties.
Uniqueness
(4-Methoxyphenyl)-N,N-dimethylmethaniminium iodide is unique due to its combination of a methoxyphenyl group and a dimethylmethaniminium group
Propiedades
Número CAS |
79865-85-3 |
|---|---|
Fórmula molecular |
C10H14INO |
Peso molecular |
291.13 g/mol |
Nombre IUPAC |
(4-methoxyphenyl)methylidene-dimethylazanium;iodide |
InChI |
InChI=1S/C10H14NO.HI/c1-11(2)8-9-4-6-10(12-3)7-5-9;/h4-8H,1-3H3;1H/q+1;/p-1 |
Clave InChI |
TWZXTDDNZDRRMV-UHFFFAOYSA-M |
SMILES canónico |
C[N+](=CC1=CC=C(C=C1)OC)C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


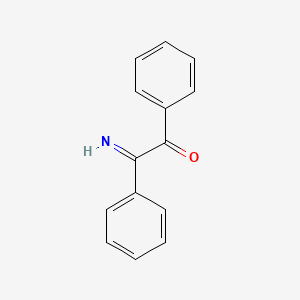
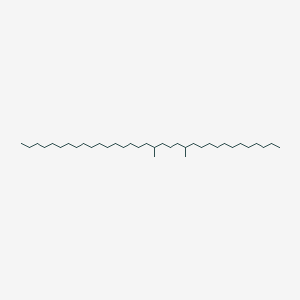
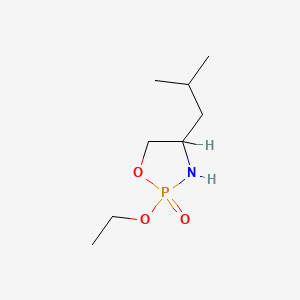
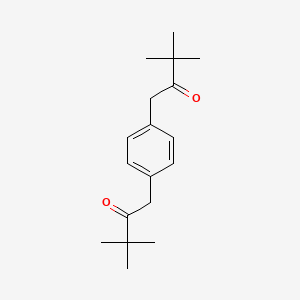
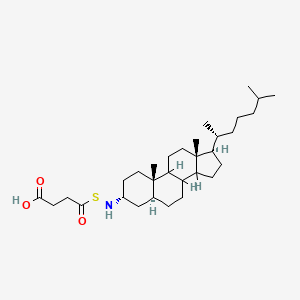
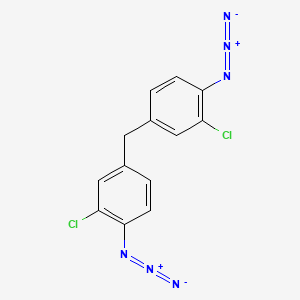
![1-Methyl-2-[(3-phenylpropyl)sulfanyl]pyridin-1-ium bromide](/img/structure/B14436564.png)
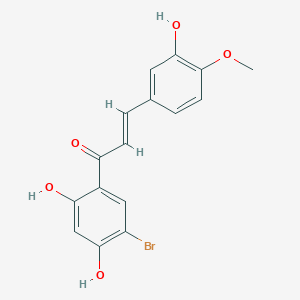
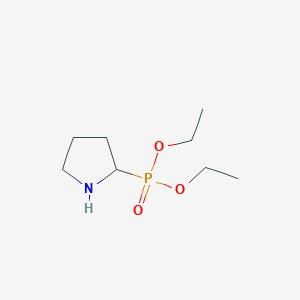
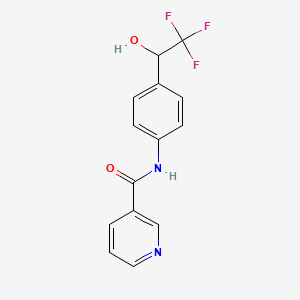
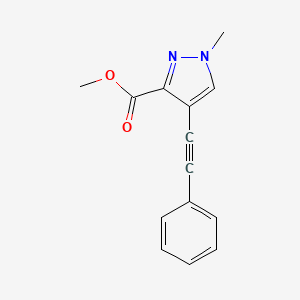
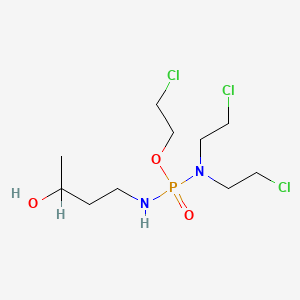
![2,4,6,10-tetraoxatricyclo[6.3.0.01,5]undec-8-ene](/img/structure/B14436593.png)
